5-Methyl-2-(2,4,5-trimethylphenyl)pyridine
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Overview
Description
5-Methyl-2-(2,4,5-trimethylphenyl)pyridine is a heterocyclic aromatic compound that belongs to the pyridine family. Pyridines are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a pyridine ring substituted with a methyl group at the 5-position and a 2,4,5-trimethylphenyl group at the 2-position, making it a highly substituted pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2,4,5-trimethylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with acetone in the presence of ammonium acetate and acetic acid, followed by cyclization to form the pyridine ring. The reaction conditions typically include heating the mixture to reflux for several hours to ensure complete cyclization.
Another approach involves the use of Grignard reagents. For instance, the reaction of 2,4,5-trimethylphenylmagnesium bromide with 2-chloropyridine under anhydrous conditions can yield the desired compound. This method requires careful control of temperature and moisture to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and reduced reaction times. For example, the continuous flow synthesis of 2-methylpyridines via α-methylation has been reported to produce high yields with minimal waste .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2,4,5-trimethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydropyridine derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce additional functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Nitro-pyridines, halogenated pyridines.
Scientific Research Applications
5-Methyl-2-(2,4,5-trimethylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2,4,5-trimethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, pyridine derivatives are known to inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Another methyl-substituted pyridine with different functional properties.
2,4,5-Trimethylphenylpyridine: Lacks the additional methyl group at the 5-position of the pyridine ring.
Pyridine N-oxides: Oxidized derivatives with different reactivity and applications.
Uniqueness
5-Methyl-2-(2,4,5-trimethylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with tailored reactivity and biological activity.
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
5-methyl-2-(2,4,5-trimethylphenyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-10-5-6-15(16-9-10)14-8-12(3)11(2)7-13(14)4/h5-9H,1-4H3 |
InChI Key |
KMZSEDBRFUSZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C(=C2)C)C)C |
Origin of Product |
United States |
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